molecular formula C13H19F3N2O3 B6235361 tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 2624131-97-9

tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B6235361
CAS RN: 2624131-97-9
M. Wt: 308.3
InChI Key:
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Description

Tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate (TBDAC) is an organic compound with a wide range of applications in the scientific and research fields. It is a versatile compound with a wide range of properties that make it suitable for a variety of uses. TBDAC has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals, as well as in the production of materials such as polymers and plastics. It has also been used in the study of biochemical and physiological effects, as well as in the development of new drugs.

Scientific Research Applications

Tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals, as well as in the production of materials such as polymers and plastics. It has also been used in the study of biochemical and physiological effects, as well as in the development of new drugs.

Mechanism of Action

Tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate is a versatile compound with a wide range of properties that make it suitable for a variety of uses. Its mechanism of action is not well understood, but it is believed to interact with certain enzymes or receptors in the body to produce its effects.
Biochemical and Physiological Effects
tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to have a variety of effects on the body, including reducing inflammation, decreasing oxidative stress, and modulating the immune system. It has also been found to have potential anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate has several advantages and limitations for lab experiments. It is relatively stable and easy to work with, making it suitable for a variety of experiments. However, it is also toxic and can be difficult to purify, making it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate. It could be used to develop new drugs and materials, as well as to study biochemical and physiological effects. It could also be used in the synthesis of new compounds, such as polymers and plastics. Additionally, further research into its mechanism of action could lead to a better understanding of how it works and how it can be used.

Synthesis Methods

Tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate is synthesized using a two-step reaction process. The first step involves the reaction of tert-butyl alcohol with 2,2,2-trifluoroacetic acid to form tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate. This reaction is conducted in an aqueous medium at a temperature of 70-80°C. The second step involves the reaction of tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate with a base, such as sodium hydroxide or potassium hydroxide, to form the desired product. This reaction is conducted at a temperature of 80-90°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate involves the reaction of tert-butyl 2-amino-2-methylpropanoate with 2,2,2-trifluoroacetic anhydride and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of triethylamine. The resulting intermediate is then reacted with 1,3-dibromopropane to form the final product.", "Starting Materials": [ "tert-butyl 2-amino-2-methylpropanoate", "2,2,2-trifluoroacetic anhydride", "1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane", "triethylamine", "1,3-dibromopropane" ], "Reaction": [ "Step 1: tert-butyl 2-amino-2-methylpropanoate is reacted with 2,2,2-trifluoroacetic anhydride and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of triethylamine to form an intermediate.", "Step 2: The intermediate is then reacted with 1,3-dibromopropane to form tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate." ] }

CAS RN

2624131-97-9

Product Name

tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate

Molecular Formula

C13H19F3N2O3

Molecular Weight

308.3

Purity

95

Origin of Product

United States

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